Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 43028-74-6
VCID: VC20968557
InChI: InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)14-8(7)11/h3,11H2,1-2H3
SMILES: CCOC(=O)C1=C(SC(=C1C)C#N)N
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate

CAS No.: 43028-74-6

Cat. No.: VC20968557

Molecular Formula: C9H10N2O2S

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate - 43028-74-6

Specification

CAS No. 43028-74-6
Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
IUPAC Name ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)14-8(7)11/h3,11H2,1-2H3
Standard InChI Key CTHOBBRGWQVVGK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C#N)N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C#N)N

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate features a thiophene core with four key substituents: an amino group at the 2-position, a cyano (nitrile) group at the 5-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This arrangement of functional groups creates a molecule with multiple reactive sites and distinct electronic properties. The compound has a molecular formula of C9H10N2O2S and a molecular weight of 210.26 g/mol. Its structure represents a balance between electron-donating and electron-withdrawing groups, contributing to its unique reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate are determined by its structural features. While comprehensive physical data for this specific compound is limited in the available literature, we can present the key chemical identifiers and properties that have been documented.
Table 1: Chemical and Physical Properties of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate

PropertyValue
CAS Number43028-74-6
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
IUPAC Nameethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
Standard InChIInChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)14-8(7)11/h3,11H2,1-2H3
Standard InChIKeyCTHOBBRGWQVVGK-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC(=C1C)C#N)N
The compound likely exists as a crystalline solid at room temperature, with physical properties influenced by its functional groups and molecular structure. The presence of the amino group contributes to hydrogen bonding capabilities, while the cyano and ester groups affect the compound's polarity and solubility characteristics.

Synthesis Methods

Gewald Reaction Methodology

The primary synthetic route to Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate involves the Gewald reaction, a well-established method for preparing aminothiophenes. This reaction involves the condensation of an α-cyanoester with a ketone and elemental sulfur in the presence of a base. The reaction proceeds through a multistep mechanism involving condensation, cyclization, and aromatization to form the functionalized thiophene ring. This approach has proven particularly effective for accessing thiophenes with the specific substitution pattern found in Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate.

Reaction Conditions and Parameters

The successful synthesis of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate via the Gewald reaction depends on several key parameters that must be carefully controlled to achieve optimal yields and purity.
Table 2: Key Reaction Conditions for the Synthesis of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate

ParameterTypical Conditions
BaseSodium ethoxide or potassium carbonate
SolventEthanol or methanol
TemperatureReflux (70-80°C)
Starting Materialsα-Cyanoester, ketone, elemental sulfur
Reaction TimeVariable depending on specific conditions
These conditions provide a general framework for the synthesis, though specific protocols may vary depending on the exact starting materials and desired scale of production. The reaction typically yields Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate as the primary product, which can be isolated and purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Considerations

For industrial-scale production of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate, modifications to the laboratory-scale synthesis may be necessary. Continuous flow reactors and automated synthesis systems can enhance efficiency and reproducibility, particularly important for commercial applications. The scale-up process must address challenges related to heat transfer, mixing efficiency, and product isolation to maintain high yields and purity. Additionally, considerations of cost, safety, and environmental impact play important roles in industrial production methodologies.

Chemical Reactivity

Reactivity Profile Overview

The chemical reactivity of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is defined by its multiple functional groups, each offering distinct reaction pathways. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions, making it versatile in organic synthesis. The relative reactivity of each functional group is influenced by the electronic effects of the thiophene core and the other substituents, creating opportunities for selective modifications at specific positions.

Reactions of Functional Groups

Each functional group in Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate can participate in characteristic reactions:
The amino group at the 2-position can undergo acylation, alkylation, and diazotization reactions, leading to a variety of derivatives. This primary amine is relatively nucleophilic and can react with electrophiles under appropriate conditions. The cyano group at the 5-position can be hydrolyzed to form carboxylic acids or amides, or reduced to form primary amines. It also serves as an electron-withdrawing group that influences the electronic distribution within the molecule. The ethyl ester at the 3-position can undergo hydrolysis, transesterification, and reduction reactions, offering additional pathways for structural modification.

Structure-Reactivity Relationships

The reactivity of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is influenced by the electronic effects of its substituents on the thiophene ring. The amino group is electron-donating, while the cyano and ester groups are electron-withdrawing. This creates an electronic distribution that affects the reactivity of each position on the thiophene ring. Understanding these structure-reactivity relationships is crucial for predicting the outcome of reactions and designing synthetic strategies that target specific modifications.

Biological Activities

Antimicrobial Properties

Research indicates that thiophene derivatives including Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate may exhibit antimicrobial activity against various bacterial strains. While the specific antimicrobial spectrum of this compound is still being investigated, related thiophene structures have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential bacterial enzymes, though further studies are needed to elucidate the precise mode of action.

Structure-Activity Relationships in Biological Systems

The biological activity of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is significantly influenced by its structural features. The amino group can act as a hydrogen bond donor, while the cyano group can function as a hydrogen bond acceptor in interactions with biological macromolecules. The thiophene ring provides a planar, aromatic scaffold that can engage in π-π interactions with aromatic amino acid residues in proteins. These structural characteristics collectively determine the compound's ability to bind to specific biological targets and exert therapeutic effects.

Comparative Analysis

Comparison with Related Thiophene Derivatives

Understanding the unique properties of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is enhanced through comparison with structurally related compounds. This comparative analysis highlights the impact of specific structural features on physical, chemical, and biological properties.
Table 3: Comparison of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Differences
Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylateC9H10N2O2S210.26Contains cyano group at position 5
Ethyl 2-amino-4-methylthiophene-3-carboxylateC8H11NO2S185.243Lacks cyano group at position 5
The absence of the cyano group in Ethyl 2-amino-4-methylthiophene-3-carboxylate results in a lower molecular weight and potentially different reactivity and biological activity profiles. The cyano group in Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate acts as an electron-withdrawing substituent, influencing the electronic distribution within the molecule and potentially affecting its interactions with biological targets .

Impact of Structural Modifications

Structural modifications to Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate can significantly alter its properties and activities. For example, substitution of the methyl group with other alkyl or aryl groups can affect the compound's lipophilicity and steric properties. Modifications to the amino group, such as acylation or alkylation, can change its hydrogen-bonding capabilities and influence biological interactions. Understanding these structure-property relationships is essential for the rational design of derivatives with enhanced properties for specific applications.

Research Applications

Use in Organic Synthesis

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate serves as a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. Its multifunctional nature provides multiple sites for selective modifications, enabling the construction of diverse molecular libraries. The compound can be incorporated into larger structures through reactions at its amino, cyano, or ester groups, contributing to the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Pharmaceutical Research and Development

In pharmaceutical research, Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate and its derivatives are being explored for their potential therapeutic applications. The compound's antimicrobial and anticancer activities make it relevant for drug discovery efforts in these areas. Additionally, the thiophene scaffold is found in various approved drugs and drug candidates, further highlighting the pharmaceutical relevance of thiophene derivatives like Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate.

Materials Science Applications

While less documented in the available literature, the electronic properties of thiophene derivatives suggest potential applications in materials science. Thiophenes are known for their use in conductive polymers and organic semiconductors, and the specific substituents in Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate could contribute to interesting electronic properties. Future research may explore its incorporation into materials with specific optical, electronic, or sensing capabilities.

Future Research Directions

Expanding Synthetic Methodologies

Future research on Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate could focus on developing improved synthetic routes with higher yields, milder conditions, and greater sustainability. Alternative approaches to the Gewald reaction or modifications that enhance its efficiency could contribute to more accessible and cost-effective production methods. Additionally, exploring green chemistry principles in the synthesis of this compound could reduce environmental impact and improve the sustainability of its production.

Exploring Novel Derivatives and Applications

The development of novel derivatives based on the Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate scaffold represents a promising research direction. Strategic modifications of its functional groups could yield compounds with enhanced biological activities or specific physicochemical properties tailored for particular applications. High-throughput screening of such derivatives could identify lead compounds for further development in pharmaceutical or materials applications.

Mechanistic Studies of Biological Activities

Further research is needed to elucidate the precise mechanisms underlying the biological activities of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate. Understanding its interactions with specific molecular targets could inform the rational design of more potent and selective derivatives. Structure-activity relationship studies, supported by computational modeling and experimental validation, could provide valuable insights into the structural features that contribute to its biological effects.

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